3-Chloro-2-pyrazinesulfenyl chloride
Description
3-Chloro-2-pyrazinesulfenyl chloride is a heterocyclic sulfenyl chloride derivative containing a pyrazine ring substituted with chlorine and a sulfenyl chloride (-SCl) group. Pyrazine-based sulfenyl chlorides are typically reactive intermediates used in organic synthesis, particularly for introducing sulfur-containing functional groups or forming heterocyclic scaffolds in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C4H2Cl2N2S |
|---|---|
Molecular Weight |
181.04 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C4H2Cl2N2S/c5-3-4(9-6)8-2-1-7-3/h1-2H |
InChI Key |
AFHOTIRBDBJEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)SCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazine-Based Sulfenyl/Sulfonyl Chlorides
3-Chloropyrazine-2-sulfonyl Chloride
- Structure : Differs by the sulfonyl (-SO₂Cl) group instead of sulfenyl (-SCl).
- Reactivity : Sulfonyl chlorides are generally more electrophilic and hydrolytically stable than sulfenyl chlorides, making them preferable for nucleophilic substitution reactions.
- Applications : Used in synthesizing sulfonamide drugs. Molecular weight for pyridine-3-sulfonyl chloride (analog) is 214.07 g/mol .
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride
- Structure : Shares the pyrazine core and chlorine substituent but includes a piperazine moiety.
- Molecular Weight : 249.14 g/mol .
- Applications : Intermediate in kinase inhibitor synthesis, highlighting the versatility of chlorinated pyrazines in medicinal chemistry .
Non-Pyrazine Sulfenyl Chlorides
Pyridine-3-sulfonyl Chloride
- Structure : Pyridine ring with sulfonyl chloride.
- Molecular Weight : 214.07 g/mol (with HCl adduct).
- Stability : Less reactive than pyrazine derivatives due to the pyridine ring’s lower electron deficiency .
3-Chlorothiophene-2-carbonyl Chloride
- Structure : Thiophene ring with carbonyl chloride and chlorine substituents.
- Reactivity : High electrophilicity due to the electron-withdrawing carbonyl group; used in polymer chemistry .
Physicochemical Properties (Comparative Table)
Reactivity and Stability Trends
- Electron-Deficient Rings : Pyrazine derivatives (e.g., this compound) exhibit higher reactivity than pyridine analogs due to the electron-withdrawing nature of the pyrazine ring, enhancing the electrophilicity of the sulfenyl chloride group .
- Hydrolytic Sensitivity : Sulfenyl chlorides (-SCl) are more prone to hydrolysis than sulfonyl chlorides (-SO₂Cl), limiting their use in aqueous environments .
- Substituent Effects : Chlorine at the 3-position on pyrazine further activates the sulfenyl group, as seen in related compounds like 3-chloropyrazine-2-carboxylic acid (used in coordination chemistry) .
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